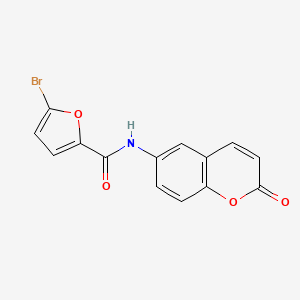

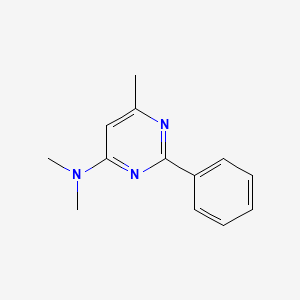

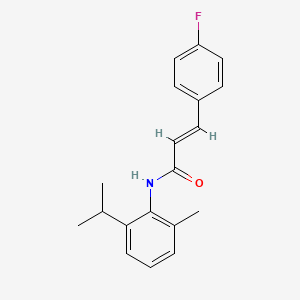

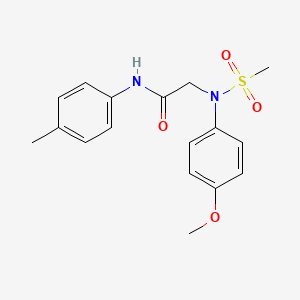

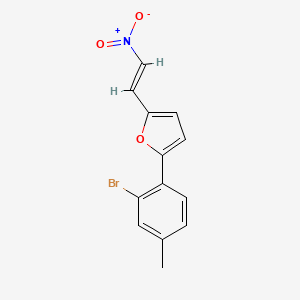

![molecular formula C17H13N3O4 B5887513 2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5887513.png)

2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid" is a chemical entity that has garnered attention in the scientific community for its potential in various chemical synthesis and reactions. This compound is related to the quinazoline group, which is known for its presence in numerous biologically active molecules.

Synthesis Analysis

The synthesis of related quinazoline derivatives involves complex chemical procedures. For instance, Bavetsias et al. (2003) described a new route for synthesizing a compound with a similar quinazoline framework, emphasizing the construction of the C6-N10 bond through reductive amination, followed by the formation of the cyclopenta[g]quinazolinone ring (Bavetsias, Clauss, & Henderson, 2003). Such methodologies underscore the complexities involved in synthesizing quinazoline derivatives.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is often analyzed using various spectroscopic methods. The detailed structural characterization provides insights into the molecular configurations and potential reactivity of these compounds.

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, showcasing their reactivity and potential for creating diverse chemical entities. Studies like that of Kovuru Gopalaiah et al. (2017), who developed a novel approach for constructing 2-aryl/heteroaryl quinazolines through an iron-catalyzed cascade reaction, highlight the versatility and reactivity of quinazoline-based compounds (Gopalaiah, Saini, & Devi, 2017).

Direcciones Futuras

The future directions for research on this compound could involve exploring its potential biological activities, given the known activities of quinazolinone derivatives . Additionally, more research could be conducted to elucidate its synthesis methods, chemical reactions, and physical and chemical properties.

Mecanismo De Acción

Target of Action

Quinazolinone derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . They have been used as analgesics, inhibitors for cathepsin G, Human leukocyte elastase, dual selective serotonin reuptake and potent inactivators of CIr serine protease .

Mode of Action

It is known that quinazolinone derivatives interact with various enzymes and receptors in the body, leading to their wide range of biological activities .

Biochemical Pathways

Given the wide range of biological activities exhibited by quinazolinone derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Quinazolinone derivatives have been reported to exhibit a wide range of biological activities, including antitubercular, antihypertensive, anticancer, anti-hiv, antiviral, anti-inflammatory, and antifungal activities .

Propiedades

IUPAC Name |

2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c21-15(19-14-8-4-2-6-12(14)17(23)24)9-20-10-18-13-7-3-1-5-11(13)16(20)22/h1-8,10H,9H2,(H,19,21)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQQFZQSRJWCQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5887441.png)

![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5887464.png)

![1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5887496.png)

![2,2-dichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5887504.png)

![2,4-dichloro-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5887521.png)

![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5887526.png)

![isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5887539.png)